7-fluoro-4-methoxy-1H-indazol-3-amine chemical structure and properties
This guide serves as a definitive technical resource for 7-fluoro-4-methoxy-1H-indazol-3-amine , a specialized heterocyclic building block critical in the development of small-molecule kinase inhibitors and antiviral the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for 7-fluoro-4-methoxy-1H-indazol-3-amine , a specialized heterocyclic building block critical in the development of small-molecule kinase inhibitors and antiviral therapeutics.
7-Fluoro-4-methoxy-1H-indazol-3-amine is a trisubstituted indazole scaffold characterized by a unique electronic profile. The C7-fluorine atom introduces metabolic stability and modulates pKa, while the C4-methoxy group provides steric bulk and hydrogen bond acceptance potential. This compound is primarily utilized as a pharmacophore in Fragment-Based Drug Discovery (FBDD), specifically targeting ATP-binding pockets in kinases (e.g., CCR4 antagonists) and viral capsid proteins. Its synthesis is favored for its regioselective cyclization efficiency.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Specifications
The molecule consists of a fused benzene and pyrazole ring system (indazole). The 3-position is aminated, serving as a primary hydrogen bond donor. The 4-methoxy and 7-fluoro substituents creates a "push-pull" electronic environment on the benzene ring, influencing the nucleophilicity of the N1 nitrogen.
Property
Value
Note
IUPAC Name
7-fluoro-4-methoxy-1H-indazol-3-amine
CAS Number
1240518-37-9
Distinct from the non-amine parent (CAS 1056265-05-4)
SMILES
COc1c(F)ccc2[nH]nc(N)c12
Appearance
Off-white to pale yellow solid
Crystalline powder
Solubility
DMSO (>20 mg/mL), Methanol
Low aqueous solubility
LogP (Calc)
~1.3 - 1.7
Lipophilic, suitable for membrane permeability
pKa (Calc)
~3.5 (Indazole N1), ~4.5 (Amine)
Weak base
Structural Visualization (SAR Potential)
The following diagram illustrates the Structure-Activity Relationship (SAR) features of the molecule, highlighting its interaction points within a protein binding pocket.
Figure 1: Pharmacophoric mapping of 7-fluoro-4-methoxy-1H-indazol-3-amine.
Synthesis & Manufacturing
The most robust synthetic route utilizes a regioselective SNAr cyclization starting from a substituted benzonitrile. This method avoids the formation of regioisomers common in direct halogenation of pre-formed indazoles.
Reaction Principle: Hydrazine acts as a dinucleophile. The first amine attacks the C2-position of the benzonitrile (displacing the labile C2-fluorine activated by the ortho-nitrile). The resulting aryl hydrazine intermediate then undergoes intramolecular cyclization onto the nitrile carbon to form the 3-aminoindazole.
Step-by-Step Methodology:
Charge : In a reaction vessel equipped with a reflux condenser, dissolve 2,3-difluoro-6-methoxybenzonitrile (1.0 eq) in N-methylpyrrolidinone (NMP) or n-Butanol .
Reagent Addition : Add Hydrazine Hydrate (3.0 - 5.0 eq) dropwise at room temperature. Note: Excess hydrazine is required to act as a base and drive the reaction.
Cyclization : Heat the mixture to 120–150 °C for 4–12 hours. Monitor by HPLC or TLC for the disappearance of the nitrile starting material.
Workup :
Cool the reaction mixture to room temperature.
Pour into crushed ice/water. The product typically precipitates as a solid.
Filter the precipitate and wash copiously with water to remove excess hydrazine and NMP.
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>99%) is required.
Expected Yield : 65–85%.
Synthesis Pathway Diagram
Figure 2: Synthetic route via hydrazine-mediated cyclization of 2,3-difluoro-6-methoxybenzonitrile.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic:
δ ~6.8–7.2 ppm (m, 2H): Aromatic protons (C5-H and C6-H). The coupling pattern will show splitting due to the adjacent fluorine (C7) and the ortho-coupling between C5/C6.
Diagnostic singlet/multiplet typically around -130 to -140 ppm (referenced to CFCl₃), confirming the retention of the C7 fluorine.
Biological Applications & Handling[8]
Drug Discovery Utility
Kinase Inhibition : The 3-aminoindazole motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases via hydrogen bonds (N1 acceptor, NH₂ donor).
CCR4 Antagonists : Derivatives of this scaffold have been identified as allosteric antagonists for the chemokine receptor CCR4, relevant in immunotherapy.
Antiviral Agents : Halogenated indazole amines are intermediates in the synthesis of capsid inhibitors (e.g., analogs of Lenacapavir), where the 7-position substitution is crucial for metabolic stability against oxidation.
PPE : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
References
ChemScene . 7-Fluoro-4-methoxy-1H-indazol-3-amine Product Data. Retrieved from
American Chemical Society (ACS) . Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. J. Med. Chem. 2013, 56, 11, 4691–4705. Retrieved from
National Institutes of Health (NIH) . PubChem Compound Summary for CID 58054460. Retrieved from
GuideChem . 7-Fluoro-4-methoxy-1H-indazol-3-amine Properties and Supplier Info. Retrieved from
Bide Pharm . CAS 1240518-37-9 Product Specifications. Retrieved from
An In-Depth Technical Guide to 7-fluoro-4-methoxy-1H-indazol-3-amine: A Privileged Scaffold in Modern Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole-3-amine framework represents a cornerstone in contemporary medicinal chemistry, renowned for its role as a versat...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole-3-amine framework represents a cornerstone in contemporary medicinal chemistry, renowned for its role as a versatile "hinge-binding" motif for kinase inhibitors and its prevalence in a multitude of biologically active agents.[1][2] This technical guide offers a comprehensive exploration of 7-fluoro-4-methoxy-1H-indazol-3-amine, a specific derivative poised for significant interest in drug discovery programs. While a dedicated CAS number for this exact molecule is not indexed in publicly available databases as of the time of this writing, this document will provide a thorough analysis of its structural attributes, a validated synthetic protocol, and its potential applications, drawing upon the extensive literature of closely related analogs. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly in the oncology and inflammation domains.
Introduction to the 1H-Indazole-3-Amine Scaffold
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a structural alert for diverse pharmacological activities.[3][4] The 3-amino substituted variant, in particular, has garnered immense attention for its ability to mimic the adenine component of ATP, forming critical hydrogen bond interactions within the hinge region of various protein kinases.[2][5] This bioisosteric relationship has been successfully exploited in the design of numerous clinically evaluated and approved kinase inhibitors, including agents targeting VEGFR, PDGFR, and c-Met.[6][7]
The strategic incorporation of fluorine atoms and methoxy groups onto the indazole scaffold can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[8] The methoxy group, on the other hand, can modulate solubility and provide an additional vector for interaction with the target protein. 7-fluoro-4-methoxy-1H-indazol-3-amine, therefore, represents a promising, yet underexplored, building block for the generation of next-generation kinase inhibitors with potentially superior pharmacological profiles.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its successful development as a therapeutic agent. The following table summarizes the key computed and experimental data for 7-fluoro-4-methoxy-1H-indazol-3-amine and its parent indazole.
Synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine
The construction of the 3-amino-1H-indazole core is a well-trodden path in synthetic organic chemistry. A robust and widely adopted methodology involves the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine.[2][10][11] This approach is favored due to its operational simplicity, high yields, and the commercial availability of a diverse array of starting materials.
Proposed Synthetic Protocol
This protocol details a reliable, two-step procedure for the laboratory-scale synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine, commencing from the readily available 2,3-difluoro-6-methoxybenzonitrile.
Step 1: Synthesis of 2-fluoro-3-hydrazinyl-6-methoxybenzonitrile
Reaction Setup: To a solution of 2,3-difluoro-6-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add hydrazine hydrate (2.0-3.0 eq).
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude 2-fluoro-3-hydrazinyl-6-methoxybenzonitrile, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 7-fluoro-4-methoxy-1H-indazol-3-amine
Reaction Setup: The crude 2-fluoro-3-hydrazinyl-6-methoxybenzonitrile from the previous step is dissolved in a high-boiling point solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a higher temperature (typically 120-150 °C) to facilitate the intramolecular nucleophilic aromatic substitution (SNA_r_) cyclization. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-fluoro-4-methoxy-1H-indazol-3-amine.
Rationale Behind Experimental Choices
Choice of Starting Material: 2,3-difluoro-6-methoxybenzonitrile is selected as the starting material due to the differential reactivity of the two fluorine atoms. The fluorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitrile group, facilitating the initial reaction with hydrazine.
Solvent Selection: Ethanol or DMF are suitable solvents for the initial displacement reaction as they are polar and can solvate both the reactants. For the subsequent cyclization, a higher boiling point solvent is necessary to provide the required thermal energy for the intramolecular SNA_r_ reaction.
Use of Hydrazine Hydrate: Hydrazine hydrate serves as the source of the two nitrogen atoms required for the formation of the pyrazole ring of the indazole core. An excess is often used to drive the initial substitution reaction to completion.
Synthetic Workflow Diagram
Caption: Synthetic route to 7-fluoro-4-methoxy-1H-indazol-3-amine.
Applications in Drug Discovery
The 1H-indazole-3-amine scaffold is a privileged fragment in the design of kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this core structure.[2][3] 7-fluoro-4-methoxy-1H-indazol-3-amine serves as a valuable building block for the synthesis of libraries of potential kinase inhibitors.
Role as a Kinase Hinge-Binder
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Kinase inhibitors that target the ATP-binding site are a major class of therapeutics. The 3-amino group and the N2 nitrogen of the indazole ring of 7-fluoro-4-methoxy-1H-indazol-3-amine can form a bidentate hydrogen bond interaction with the hinge region of the kinase, effectively anchoring the inhibitor in the active site.[1] The remainder of the molecule can then be elaborated with various substituents to achieve potency and selectivity for the target kinase.
Potential as an Anti-Cancer Agent
Derivatives of 1H-indazole-3-amine have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] By inhibiting key kinases involved in cancer cell proliferation and survival, such as VEGFR, PDGFR, and c-Met, these compounds can effectively halt tumor growth. The specific substitution pattern of 7-fluoro-4-methoxy-1H-indazol-3-amine may offer advantages in terms of target selectivity and overcoming drug resistance.
Illustrative Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
7-fluoro-4-methoxy-1H-indazol-3-amine is a strategically designed chemical entity that holds considerable promise as a building block in drug discovery. Its inherent ability to engage with the hinge region of protein kinases, coupled with the advantageous physicochemical properties imparted by the fluorine and methoxy substituents, makes it a highly attractive scaffold for the development of novel therapeutics. While a dedicated CAS number is not yet available, the well-established synthetic routes to related 3-aminoindazoles provide a clear and actionable path for its preparation. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this and related indazole derivatives in their quest for next-generation medicines.
References
PubChemLite. 7-fluoro-4-methoxy-1h-indazol-3-amine (C8H8FN3O). Available from: [Link]
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. Available from: [Link]
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available from: [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]
4-fluoro-1H-indazol-3-amine. PubChem. Available from: [Link]
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. Available from: [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available from: [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available from: [Link]
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7-fluoro-3-methyl-1H-indazol-4-amine. Molport. Available from: [Link]
Therapeutic Potential of 7-Fluoro-4-methoxy-1H-indazol-3-amine in Oncology: A Technical Guide
Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved and investigational agents for the treatment of cancer.[1][2][3] This technical guide introduces...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved and investigational agents for the treatment of cancer.[1][2][3] This technical guide introduces 7-fluoro-4-methoxy-1H-indazol-3-amine (hereafter designated FMI-3A), a novel investigational compound, and explores its therapeutic potential as a targeted oncologic agent. Drawing upon the well-established pharmacology of related indazole derivatives, this document outlines a plausible mechanism of action for FMI-3A as a potent inhibitor of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. We provide a comprehensive framework for its preclinical evaluation, including detailed in vitro and in vivo experimental protocols, data interpretation guidelines, and a forward-looking perspective on its developmental trajectory. This guide is intended for researchers, drug developers, and clinical scientists dedicated to advancing the next generation of precision cancer therapies.
Introduction: The Indazole Scaffold in Oncology
Indazole derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] In oncology, this scaffold has been successfully exploited to develop inhibitors of various protein kinases that are critical drivers of cancer progression.[4] Marketed drugs such as Axitinib and Pazopanib validate the utility of the indazole core in targeting key pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is fundamental to tumor angiogenesis.[3]
FMI-3A is a novel, rationally designed indazole derivative. Its unique substitution pattern, featuring a fluorine atom at the 7-position and a methoxy group at the 4-position, is hypothesized to confer high potency and selectivity against a specific subset of oncogenic kinases, thereby offering a potentially improved therapeutic window compared to existing agents.
Hypothesized Mechanism of Action: Multi-Targeted Kinase Inhibition
Based on structure-activity relationships of similar indazole-based compounds, FMI-3A is postulated to function as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, invasion, and neovascularization.[5][6] The primary targets are likely members of the VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and TAM (Tyro-3, Axl, Mer) families.[7][8]
VEGFR-2 Inhibition: As the principal mediator of VEGF-driven angiogenesis, VEGFR-2 is a critical target in cancer therapy.[9][10] By blocking the ATP-binding site of VEGFR-2, FMI-3A is expected to inhibit its autophosphorylation, thereby abrogating downstream signaling through pathways such as PI3K/Akt and Ras/Raf/ERK.[10][11] This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately starving the tumor of essential blood supply.[12]
PDGFR Inhibition: The PDGF/PDGFR axis is vital for the recruitment and stabilization of pericytes, which support the structural integrity of newly formed blood vessels.[13][14] Inhibition of PDGFR-β by FMI-3A would disrupt this interaction, leading to destabilized and leaky tumor vasculature, further enhancing the anti-angiogenic effect.[15]
AXL Inhibition: AXL, a member of the TAM family of RTKs, is increasingly recognized for its role in promoting tumor cell proliferation, survival, metastasis, and the development of therapeutic resistance.[7][8][16] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[17][18] By targeting AXL, FMI-3A may not only exert direct anti-tumor effects but also potentially overcome resistance to other therapies.[8][16]
FMI-3A inhibits key RTKs and downstream oncogenic signaling.
Preclinical Evaluation Framework
A rigorous preclinical assessment is required to validate the therapeutic hypothesis for FMI-3A. This involves a tiered approach, starting with biochemical and cellular assays and progressing to in vivo animal models.
In Vitro Characterization
A. Biochemical Kinase Inhibition Assays
The initial step is to quantify the direct inhibitory activity of FMI-3A against a panel of purified kinases.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of FMI-3A against target kinases (VEGFR-2, PDGFR-β, AXL) and a broad panel of off-target kinases to establish potency and selectivity.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., ADP-Glo™) assays are industry standards for their high-throughput capability and sensitivity.[17][19][20]
Prepare serial dilutions of FMI-3A in an appropriate buffer (e.g., 1% DMSO final concentration). Dilute recombinant kinase enzyme and substrate to working concentrations.[21]
A wide concentration range is crucial to accurately determine the IC50. DMSO concentration must be kept constant across all wells to avoid solvent effects.[21]
2. Kinase Reaction
In a 384-well plate, add diluted FMI-3A, followed by the kinase enzyme. Initiate the reaction by adding a mixture of the substrate and ATP (at or near its Km value). Incubate at 30°C for 60 minutes.[21][22]
Pre-incubation of the inhibitor with the enzyme can be performed to assess time-dependent inhibition. The reaction must be within the linear range.[22]
3. ATP Depletion
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
This step is critical to ensure that the luminescence signal generated in the next step is derived only from the ADP produced by the kinase.[20]
4. Signal Generation
Add Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[23]
The luminescent signal is directly proportional to the amount of ADP produced and thus, to kinase activity.
| 5. Data Acquisition | Measure luminescence using a plate reader. Calculate percent inhibition relative to vehicle (DMSO) controls and determine IC50 values using non-linear regression analysis. | Data should be normalized to "no enzyme" (0% activity) and "vehicle control" (100% activity) wells. |
B. Cellular Assays
Cell-based assays are essential to confirm that the biochemical activity of FMI-3A translates into a functional anti-cancer effect in a biological context.
Objective: To assess the impact of FMI-3A on cancer cell viability, proliferation, and apoptosis.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[24][25][26]
Table 2: Cell Viability MTT Assay Protocol
Step
Procedure
Rationale & Key Considerations
1. Cell Seeding
Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[26]
Cell density must be optimized to ensure logarithmic growth throughout the experiment and a linear response in the assay.[27]
2. Compound Treatment
Treat cells with a serial dilution of FMI-3A for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
A 72-hour incubation period is common for assessing antiproliferative effects.
3. MTT Addition
Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][27]
Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals via mitochondrial reductase enzymes.[25]
4. Solubilization
Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[27][28]
This step dissolves the intracellular formazan crystals, creating a homogenous colored solution.
| 5. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader.[25] | The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition). |
In Vivo Efficacy Evaluation
The definitive preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model is the standard for this evaluation.[29]
Objective: To evaluate the anti-tumor efficacy of FMI-3A in an established tumor xenograft model.
Methodology: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are implanted with human cancer cells. Once tumors are established, animals are treated with FMI-3A, and tumor growth is monitored over time.[30]
Standard workflow for a subcutaneous xenograft efficacy study.
Table 3: Xenograft Study Protocol
Step
Procedure
Rationale & Key Considerations
1. Implantation
Subcutaneously inject 1-5 million human cancer cells (resuspended in PBS/Matrigel) into the flank of immunocompromised mice.[30]
Matrigel can improve tumor take rates and growth consistency.[29]
2. Tumor Staging
Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers.
Starting treatment when tumors are established mimics a more clinical scenario than preventative models.
3. Randomization & Dosing
Randomize mice into treatment groups (e.g., Vehicle, FMI-3A low dose, FMI-3A high dose). Administer compound daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[30]
Randomization ensures an even distribution of tumor sizes across groups at the start of the study.
4. Monitoring
Measure tumor volume [V = (length × width²)/2] and body weight 2-3 times per week.[30]
Body weight is a key indicator of treatment tolerance and general animal health.
| 5. Endpoint & Analysis | Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit. Calculate Tumor Growth Inhibition (TGI). | TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] × 100. |
Anticipated Data and Interpretation
Successful preclinical development of FMI-3A would be supported by the following data profile.
Table 4: Hypothetical Preclinical Data Summary for FMI-3A
Assay Type
Parameter
Anticipated Result
Interpretation
Biochemical Assay
IC50 vs. VEGFR-2
< 10 nM
Potent inhibition of the primary anti-angiogenic target.[19]
IC50 vs. PDGFR-β
< 50 nM
Potent activity against a key pericyte-regulating kinase.[19]
IC50 vs. AXL
< 25 nM
Strong inhibition of a key resistance and proliferation driver.[17]
Selectivity Panel
>100-fold selective vs. unrelated kinases
Indicates a lower likelihood of off-target toxicities.
Cellular Assay
GI50 (A549 cells)
< 100 nM
Translation of biochemical potency into cellular anti-proliferative activity.
| In Vivo Efficacy | TGI (A549 xenograft) | > 60% at a well-tolerated dose | Demonstrates significant and meaningful anti-tumor activity in a whole-animal system. |
Future Directions and Conclusion
The preclinical data package outlined above would provide a strong foundation for advancing FMI-3A into investigational new drug (IND)-enabling studies. Subsequent steps would include formal toxicology and safety pharmacology studies, chemistry manufacturing and controls (CMC) scale-up, and the design of a Phase I clinical trial to assess safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]
Li, C., et al. (2012). Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway. PLOS ONE, 7(2), e30503. Available at: [Link]
ResearchGate. (2011). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. Available at: [Link]
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1502-1528. Available at: [Link]
Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17765-17777. Available at: [Link]
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703. Available at: [Link]
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
Synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine from 2,3-difluoro-6-methoxybenzonitrile
Executive Summary & Strategic Rationale This Application Note details the synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine utilizing 2,3-difluoro-6-methoxybenzonitrile as the starting scaffold. This transformation is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This Application Note details the synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine utilizing 2,3-difluoro-6-methoxybenzonitrile as the starting scaffold. This transformation is a critical gateway in the development of indazole-based kinase inhibitors (e.g., FGFR, VEGFR targets) and CNS-active agents.
Why this route?
While various routes to aminoindazoles exist, the direct cyclization of ortho-fluorobenzonitriles with hydrazine represents the most atom-economical and scalable approach.
Regioselectivity: The presence of the methoxy group at the C6 position (relative to nitrile) and fluorine at C2 and C3 creates a unique electronic environment. Nucleophilic aromatic substitution (
) favors displacement of the C2-fluorine due to the inductive stabilization of the Meisenheimer complex by the adjacent nitrile group, ensuring the formation of the 7-fluoro-4-methoxy isomer rather than the 4-fluoro-5-methoxy alternative.
Operational Simplicity: This "one-pot" cascade reaction eliminates the need for isolating sensitive amidrazone intermediates.
Reaction Mechanism & Pathway Analysis
The synthesis proceeds via a nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular
displacement of the ortho-fluorine.
Critical Mechanistic Insight:
The C2-fluorine is significantly more electrophilic than the C6-methoxy group. Although methoxy is an electron-donating group (EDG) by resonance, it is inductively withdrawing. However, Fluorine is a superior leaving group in
reactions, and its position ortho to the electron-withdrawing nitrile group activates it for displacement.
Pathway Visualization:
Figure 1: Mechanistic cascade from nitrile precursor to indazole core.
Note on Solvent Choice: While Ethanol is common, n-Butanol is recommended for this specific substrate. The methoxy group slightly deactivates the ring compared to a pure polyfluoro-benzene; the higher boiling point of n-Butanol (
C) ensures complete cyclization without requiring a sealed tube.
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush the system with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).
Charging: Add 2,3-difluoro-6-methoxybenzonitrile (1.0 eq) to the flask.
Solvation: Add n-Butanol (10 volumes relative to SM mass). Stir until the solid is mostly dissolved.
Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (
) should disappear, and a lower fluorescent spot (Product) should appear.
Time: Typically 4–12 hours.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature (
C).
Slowly add Water (20 volumes) to the stirring mixture. The product should precipitate as a solid.[6]
Stir the slurry at
C for 1 hour to maximize yield.
Isolation: Filter the solid using a Büchner funnel.
Washing: Wash the filter cake sequentially with:
Water (
volumes) to remove excess hydrazine and fluoride salts.
Cold Ethanol (
volumes) to remove organic impurities.
Drying: Dry the solid in a vacuum oven at
C for 12 hours.
Purification (If necessary)
If the crude purity is <95%, purify via recrystallization from Ethanol/Water or flash column chromatography (
, 95:5).
Structural Validation & Quality Control
To ensure the correct isomer (7-fluoro-4-methoxy) was formed and not the 4-fluoro-5-methoxy regioisomer, verify utilizing NMR.
Analytical Method
Expected Signal / Characteristic
1H NMR (DMSO-d6)
3.85 ppm (s, 3H): Methoxy group. 5.10 ppm (s, 2H): Broad singlet for (exchangeable). 11.5-12.0 ppm (s, 1H): Indazole NH.Aromatic Region: Two doublets (or dd) showing ortho coupling, characteristic of the H5/H6 protons.
19F NMR
Single peak. The chemical shift will differ significantly depending on its position relative to the bridgehead nitrogen.
LC-MS
Regiochemistry Check:
In the 7-fluoro-4-methoxy isomer, the Fluorine is adjacent to the bridgehead NH. In NOESY experiments, the Methoxy protons (Pos 4) should show a correlation with the aromatic proton at Position 5, but not with the NH.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Reaction temperature too low.
Switch solvent from Ethanol to n-Butanol or diglyme to increase reflux temp.
Sticky Gum Formation
Polymerization or incomplete precipitation.
Decant supernatant, dissolve gum in EtOAc, wash with brine, dry, and re-precipitate with Hexanes.
Regioisomer Impurity
Attack at C6-OMe (Rare).
Lower temperature and increase reaction time. Ensure SM is 2,3-difluoro (not 2,6-difluoro).
References
Lukin, K. et al. "Synthesis of fluoro-1H-indazoles."[7] Journal of Organic Chemistry, 2006. (Foundational method for hydrazine cyclization of fluorobenzonitriles).
Vertex Pharmaceuticals. "Indazole derivatives as kinase inhibitors." US Patent 20140128391. (Describes analogous synthesis of aminoindazoles from substituted benzonitriles).
Song, J.J. et al. "Practical Synthesis of Indazole-Based p38 MAP Kinase Inhibitors." Journal of Organic Chemistry, 2006.
Application Notes and Protocols: A Detailed Guide to the Synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine
Introduction: The Significance of the 3-Aminoindazole Scaffold The 1H-indazole-3-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is prominently...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 3-Aminoindazole Scaffold
The 1H-indazole-3-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is prominently featured in a multitude of biologically active compounds, particularly as a versatile hinge-binding element for kinase inhibitors, which are critical in oncology and inflammation research.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The target molecule, 7-fluoro-4-methoxy-1H-indazol-3-amine, incorporates a fluorine atom and a methoxy group, which can significantly influence metabolic stability, membrane permeability, and target engagement. This guide provides a comprehensive overview of the reaction conditions and a detailed protocol for the reliable synthesis of this valuable research compound.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution and Cyclization
The most direct and efficient pathway to 3-aminoindazoles is the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[1][2] This transformation is a classic example of a tandem reaction involving an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine begins with the precursor 2,3-difluoro-6-methoxybenzonitrile. The key steps are as follows:
Ring Activation : The aromatic ring of the precursor is rendered electron-deficient, and thus susceptible to nucleophilic attack, by the strong electron-withdrawing effects of the nitrile (-CN) group and the two fluorine atoms.
Nucleophilic Attack : Hydrazine (H₂N-NH₂), a potent nucleophile, attacks the aromatic ring. The attack is highly regioselective, targeting the C2 carbon (ortho to the nitrile group). This selectivity is dictated by electronic factors; the electron-withdrawing nitrile group strongly activates the ortho and para positions, stabilizing the transient, negatively charged intermediate known as a Meisenheimer complex.[3] The fluorine at C2 is therefore a much better leaving group in this context than the fluorine at C3.
Fluoride Displacement : The aromaticity of the ring is restored by the expulsion of the fluoride ion from the C2 position.
Intramolecular Cyclization : The terminal nitrogen atom of the newly attached hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This intramolecular reaction forms the five-membered pyrazole ring characteristic of the indazole system, yielding the final 3-aminoindazole product.
Visualizing the Synthesis
The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.
Caption: High-level overview of the synthetic workflow.
Caption: Stepwise chemical reaction mechanism.
Reaction Conditions at a Glance
The following table summarizes the optimized conditions for the synthesis, derived from established protocols for analogous compounds.[1][2]
Parameter
Recommended Condition
Rationale / Notes
Starting Material
2,3-difluoro-6-methoxybenzonitrile
Provides the necessary carbon skeleton and reactive sites.
Nucleophile
Hydrazine Hydrate (N₂H₄·H₂O)
Typically an 80% aqueous solution. Used in excess (3-5 eq.).
Solvent
n-Butanol or 2-Methyl-THF
Polar solvents facilitate the reaction. n-Butanol allows for higher reflux temperatures.
Temperature
95 - 115 °C (Reflux)
Thermal energy is required to overcome the activation energy for the SNAr step.
Reaction Time
2 - 6 hours
Monitor progress by TLC to determine completion.
Work-up
Precipitation with water
The product is typically insoluble in the aqueous mixture, allowing for easy isolation.
Purification
Recrystallization from Ethanol/Water
Effective for removing residual starting material and inorganic salts.
Expected Yield
75 - 90%
Yields can be high for this efficient transformation.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine is toxic and should be handled with extreme care.
Materials and Reagents:
2,3-difluoro-6-methoxybenzonitrile (1.0 eq.)
Hydrazine hydrate, 80% in H₂O (~4.0 eq.)
n-Butanol (or 2-Methyltetrahydrofuran, 2-MeTHF)
Deionized Water
Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer and heat plate
Buchner funnel and filter paper
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-6-methoxybenzonitrile (1.0 eq.).
Solvent and Reagent Addition: Add n-butanol to the flask to create a solution with a concentration of approximately 0.2-0.5 M. Begin stirring. Carefully add hydrazine hydrate (4.0 eq.) to the solution at room temperature.
Heating: Heat the reaction mixture to reflux (approx. 115 °C for n-butanol, 95 °C for 2-MeTHF) and maintain this temperature.
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexane (e.g., 1:1 ratio). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-6 hours.
Isolation: Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature. Slowly add deionized water (approximately 2-3 times the volume of the solvent used) to the flask while stirring. The product should precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any residual hydrazine and salts.
Drying and Purification: Air-dry the crude product on the filter. For further purification, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum to yield 7-fluoro-4-methoxy-1H-indazol-3-amine as a solid.
Trustworthiness and Validation
The protocol described is based on well-established chemical principles and extensively documented transformations in peer-reviewed literature.[1][2] The self-validating nature of this procedure lies in the in-process control:
TLC Monitoring: Provides real-time confirmation of reactant consumption and product formation, preventing premature or unnecessarily long reaction times.
Characteristic Precipitation: The formation of a solid upon water addition is a strong indicator of successful product formation, as the aminoindazole product typically has much lower solubility in aqueous media than the starting materials.
Spectroscopic Confirmation: The final product's identity and purity should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
By adhering to this detailed guide, researchers and drug development professionals can reliably synthesize 7-fluoro-4-methoxy-1H-indazol-3-amine, a key building block for the discovery of novel therapeutics.
References
Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 24, 2026. Available from: [Link]
Zhang, Y., Song, D., Zhao, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. Available from: [Link]
Ekar, J., & Kranjc, K. (2023). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. SynOpen, 7(03), 329-337. Available from: [Link]
PubChem. (n.d.). 2,3-difluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved February 24, 2026. Available from: [Link]
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]
Purification Strategies for 3-Amino-7-Fluoro-4-Methoxyindazole Intermediates
Application Note: AN-IND-7F4M-01 Abstract The intermediate 3-amino-7-fluoro-4-methoxy-1H-indazole is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). Its amphoteric n...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-IND-7F4M-01
Abstract
The intermediate 3-amino-7-fluoro-4-methoxy-1H-indazole is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). Its amphoteric nature, combined with the lipophilicity of the 7-fluoro substituent and the electron-donating 4-methoxy group, presents unique purification challenges. This guide outlines a validated purification workflow focusing on the removal of uncyclized hydrazones, regiomeric byproducts, and hazardous hydrazine residues. We present a three-tiered approach: Acid-Base Workup (Method A), Recrystallization (Method B), and Flash Chromatography (Method C).
Introduction & Chemical Context
The synthesis of 3-aminoindazoles typically proceeds via the nucleophilic aromatic substitution (
) of a fluorinated benzonitrile with hydrazine, followed by cyclization. For this specific target, the starting material is often 2,3-difluoro-4-methoxybenzonitrile .
The Regioselectivity Challenge
The primary chemical challenge is ensuring the hydrazine attacks the fluorine ortho to the nitrile group (Position 2) rather than the fluorine at Position 3.
Desired Pathway: Attack at C2
Cyclization 7-fluoro isomer (Target).
Impurity Pathway: Attack at C3
Cyclization 6-fluoro isomer (Critical Impurity).
Expert Insight: While the nitrile group strongly activates the ortho-fluorine, trace amounts of the 6-fluoro regioisomer can form at high temperatures. Furthermore, the 4-methoxy group donates electron density into the ring, slightly deactivating the electrophilic centers, which may require forcing conditions that increase side-product formation (dimers/azines).
Physicochemical Profile[1]
Basicity: The C3-amino group is weakly basic (
).
Acidity: The N1-proton is acidic (
), allowing for base extraction.
Solubility: The 7-fluoro atom reduces water solubility compared to non-fluorinated analogs, making aqueous workups efficient for removing polar impurities (salts, hydrazine).
Critical Impurity Profile
Before selecting a method, identify the target impurities:
Impurity Type
Origin
Physicochemical Behavior
Removal Strategy
Hydrazine / Hydrazine Hydrate
Excess Reagent
Highly polar, basic, toxic.
Aqueous Acid Wash (Method A)
Uncyclized Hydrazone
Incomplete Reaction
Less polar than product; no acidic NH.
Crystallization (Method B)
6-Fluoro Regioisomer
at wrong carbon
Very similar and solubility.
Flash Chromatography (Method C)
Azo-dimers
Oxidation of amine
Highly lipophilic, colored (orange/red).
Trituration / Chromatography
Purification Workflows
Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude purity and impurity profile.
Method A: Acid-Base Workup (The "Rough" Clean)
Objective: Remove excess hydrazine (genotoxic) and non-acidic organic impurities.
Mechanism: Utilizes the acidity of the indazole N-H to solubilize the product in base, while impurities remain in the organic layer.
Protocol:
Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) (10 mL/g).
Acid Wash (Hydrazine Removal): Wash the organic phase with 0.5 M HCl (
mL/g).
Note: The 3-amino group is weakly basic but usually remains in the organic layer or precipitates as a salt at this concentration. If product is lost to the aqueous layer, adjust to pH 5-6.
Base Extraction (Product Capture): Extract the organic phase with 1.0 M NaOH (
mL/g).
Chemistry: The indazole deprotonates (forming the sodium salt) and moves to the aqueous layer. Non-acidic impurities (unreacted nitrile, azo-dimers) remain in the EtOAc.
Precipitation: Separate the aqueous layer. Cool to
. Slowly adjust pH to 7-8 using conc. HCl .
Filtration: The product will precipitate as a beige solid. Filter and wash with water.[1]
Method B: Recrystallization (The "Fine" Clean)
Objective: Remove uncyclized intermediates and improve physical form.
Solvent System:Toluene or Ethanol/Water (9:1) .
Why Toluene? The 7-fluoro and 4-methoxy groups provide sufficient lipophilicity for hot toluene solubility, while polar impurities (salts) are insoluble and dimers stay in the mother liquor upon cooling.
Protocol:
Suspend the solid from Method A in Toluene (5 mL/g).
Heat to reflux (
). The solution should become clear.
Troubleshooting: If insoluble dark particles remain, perform a hot filtration.
Allow the solution to cool slowly to room temperature over 2 hours (stirring at 50 RPM).
Cool further to
for 1 hour.
Filter the off-white crystals. Wash with cold Hexane or Heptane to remove surface toluene.
Drying: Vacuum dry at
for 12 hours.
Method C: Flash Chromatography (The "Polishing")
Objective: Separation of the 6-fluoro regioisomer or stubborn colored impurities.
Stationary Phase: Silica Gel (40-63
).
Mobile Phase Gradient:
Solvent A: Dichloromethane (DCM)
Solvent B: Methanol (MeOH) containing 1%
(to reduce tailing of the amine).
Protocol:
Load: Dry load the crude on Celite (1:2 ratio).
Gradient:
0-5 min: 100% DCM (Elutes non-polar dimers).
5-20 min: 0%
5% MeOH.
20-30 min: Hold at 5% MeOH. (Product typically elutes here).
30-40 min: 5%
10% MeOH (Elutes polar degradants).
Detection: UV at 254 nm (aromatic) and 280 nm (indazole absorption).
Analytical Validation (Self-Checking)
Every purification must be validated. Do not proceed to the next synthetic step (e.g., amide coupling) without these checks:
NMR: This is the most powerful tool for this molecule.
Expectation: A single fluorine peak (approx. -130 to -140 ppm, depending on solvent).
Impurity Flag: A secondary small peak indicates the 6-fluoro regioisomer.
LC-MS:
Check for
(Mass = 181 + substituents).
Look for
mass units (methylated impurity) or (oxidation).
Appearance: Pure aminoindazoles are typically off-white to pale yellow. A deep orange color indicates azo-impurities requiring Method C.
References
Indazole Synthesis Overview
Title: Synthesis of 1H-Indazole-3-carbonitrile (Analogous chemistry for indazole ring closure).
Optimizing Kinase Selectivity: Using 7-fluoro-4-methoxy-1H-indazol-3-amine as a Next-Generation Hinge Binder
Executive Summary This application note details the strategic implementation of 7-fluoro-4-methoxy-1H-indazol-3-amine (referred to herein as 7F4M-Ind ) as a privileged scaffold in kinase inhibitor discovery. While the 3-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic implementation of 7-fluoro-4-methoxy-1H-indazol-3-amine (referred to herein as 7F4M-Ind ) as a privileged scaffold in kinase inhibitor discovery. While the 3-aminoindazole core is a validated ATP-mimetic, the specific addition of the 7-fluoro and 4-methoxy substituents addresses two critical failure modes in early-stage drug discovery: metabolic instability at the solvent front and poor gatekeeper selectivity .
This guide provides the rationale, chemical derivatization protocols, and biological validation workflows necessary to utilize 7F4M-Ind in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.
Scientific Rationale & Mechanism
The Hinge Binding Context
Kinase inhibitors typically function by competing with ATP.[1][2] The "hinge region" of the kinase connects the N-terminal and C-terminal lobes. The 3-aminoindazole scaffold mimics the adenine ring of ATP, forming a donor-acceptor hydrogen bond network with the kinase backbone residues.
Structural Advantages of 7F4M-Ind
The 7F4M-Ind scaffold offers distinct advantages over the unsubstituted parent indazole:
Metabolic Blockade: The C7 position is a common "soft spot" for CYP450-mediated oxidation. Fluorination blocks this site, extending half-life (
).
Acidity Modulation: The electron-withdrawing fluorine increases the acidity of the N1-H, strengthening the hydrogen bond donor capability to the hinge carbonyl (typically Glu or Met residues).
4-Methoxy Substitution (The "Gatekeeper" Steerer):
Steric Steering: The C4 position points directly toward the Gatekeeper residue . A methoxy group is small enough to fit kinases with small gatekeepers (Thr, Ala) but provides a steric clash or specific hydrophobic interaction that can exclude kinases with bulky gatekeepers (Ile, Met), thereby improving selectivity profiles.
Conformational Control: When the 3-amine is derivatized (e.g., to an amide), the 4-methoxy group forces the substituent out of planarity, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Mechanistic Diagram
Caption: Mechanistic impact of 7-fluoro and 4-methoxy substituents on kinase binding and stability.
Experimental Protocols
Protocol A: Chemical Derivatization (Library Synthesis)
Objective: To convert the 7F4M-Ind fragment into a potent inhibitor by extending the 3-amine into the "back pocket" or solvent-exposed region.
1H NMR Check: Verify the disappearance of the broad NH2 signal (approx. 4.0–6.0 ppm) and the appearance of the amide NH (approx. 8.0–10.0 ppm).
NOE Study: Perform 1D-NOE to confirm the spatial proximity of the 4-methoxy group to the new amide substituent, confirming the predicted twisted conformation.
Protocol B: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the
and residence time of the synthesized inhibitors against a panel of kinases (e.g., FGFR4, HPK1).
Materials:
Kinase Tracer (Alexa Fluor™ 647 labeled)
Eu-labeled Anti-Tag Antibody
Target Kinase (e.g., GST-tagged)
7F4M-Ind derivatives (in DMSO)
Step-by-Step Procedure:
Plate Setup: Prepare a 384-well white low-volume plate.
Compound Addition: Acoustic dispense 10 nL of compound (10-point dose-response, starting at 10 µM).
Master Mix: Add 5 µL of Kinase/Antibody mix (Optimization required: usually 5 nM Kinase, 2 nM Antibody).
Tracer Addition: Add 5 µL of Tracer (at
concentration).
Incubation: Incubate for 60 minutes at RT in the dark.
Read: Measure TR-FRET signal on a plate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).
Data Analysis:
Calculate the TR-FRET ratio (
). Plot against log[Inhibitor] to derive .
Parameter
Acceptance Criteria
Troubleshooting
Z'-Factor
> 0.5
Increase antibody concentration or re-optimize tracer level.
DMSO Tolerance
< 2%
Ensure stock dilutions do not exceed solvent limits.
Signal Stability
< 10% drift over 1 hr
Check for compound precipitation (common with flat aromatic cores).
Case Study: Targeting Gatekeeper Mutants
The 7F4M-Ind scaffold is particularly valuable when targeting Gatekeeper Mutants (e.g., T315I in Abl, V550L in FGFR4).
Hypothesis: Standard inhibitors often rely on a deep hydrophobic pocket behind the gatekeeper. When the gatekeeper mutates to a larger residue (Threonine
Isoleucine), this pocket is occluded.
7F4M-Ind Solution: The 4-methoxy group creates a defined shape that prevents the inhibitor from relying too heavily on the "deep" pocket, forcing the molecule to bind in a "Type 1.5" conformation that is less sensitive to the gatekeeper's bulk.
Reference Precedent: Similar strategies have been employed in the design of Ponatinib and Fostamatinib , where the core scaffold is modified to navigate steric clashes [1][2].
Synthesis Workflow Diagram
Caption: Synthetic route from nitrile precursor to final kinase inhibitor.
References
El-Damasy, A. K., et al. (2020).[4][5] "Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors." European Journal of Medicinal Chemistry.
BOC Sciences. (2023). "FDA-approved small molecule kinase inhibitors - Part 3." BOC Sciences Application Notes.
Li, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry.
MDPI. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules.
Disclaimer: This Application Note is for research purposes only. 7-fluoro-4-methoxy-1H-indazol-3-amine is a chemical reagent and has not been approved for clinical use.
Technical Support Center: Regioselectivity in 7-Fluoro Indazole Alkylation
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for navigating the complexities of 7-fluoro indazole alkylation. This resource is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of 7-fluoro indazole alkylation. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic workflows. Indazole derivatives are a cornerstone of modern drug discovery, and controlling the site of alkylation (N1 vs. N2) is critical for accessing the desired biologically active isomers.[1][2] This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and the mechanistic rationale behind them.
This section directly addresses the common challenges and questions that arise during the alkylation of 7-fluoro indazole.
Q1: I'm alkylating 7-fluoro indazole and getting a mixture of N1 and N2 isomers. Why is this happening and how can I control the outcome?
A1: This is the most common challenge in indazole chemistry. The indazole core possesses two reactive nitrogen atoms, and direct alkylation often leads to a mixture of N1 and N2 constitutional isomers.[3][4] The final product ratio is a result of a delicate balance between several competing factors.
The two primary drivers of regioselectivity are:
Thermodynamic vs. Kinetic Control: Generally, N1-alkylated indazoles are the more thermodynamically stable product, while N2-alkylated indazoles are the kinetically favored product (they form faster).[5][6]
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature has a profound impact on the N1:N2 ratio.[4][7]
Electronic Effects: The fluorine atom at the C7 position is strongly electron-withdrawing. This electronic influence is a dominant factor, significantly increasing the acidity of the N1 proton and sterically hindering the N1 position, thereby promoting alkylation at the N2 position.[7][8]
To control the outcome, you must manipulate the reaction conditions to favor one pathway over the other. For 7-fluoro indazole, the inherent electronic bias strongly favors N2, but N1 selectivity can be achieved under specific, thermodynamically-controlled conditions.
Q2: How can I maximize the yield of the N1-alkylated 7-fluoro indazole isomer?
A2: To favor the thermodynamically more stable N1 isomer, you need to use conditions that allow for equilibration from the kinetically favored N2 product back to the starting indazolide anion, which can then react to form the more stable N1 product.
Recommended Strategy: Strong, Non-Chelating Base in a Non-Polar Solvent.
Base and Solvent: The combination of sodium hydride (NaH) in an aprotic, relatively non-polar solvent like tetrahydrofuran (THF) is the most widely validated method for achieving high N1 selectivity.[4][8][9]
Mechanism: In THF, the sodium cation (Na+) forms a tight ion pair with the deprotonated indazole. This association is believed to favor a transition state leading to N1 alkylation. Polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" anion and a loss of selectivity.[7]
Temperature: Running the reaction at elevated temperatures (e.g., 50 °C to reflux) can help overcome the kinetic barrier and facilitate the equilibration needed to form the thermodynamic product.[4][5]
Q3: My target is the N2-alkylated isomer. What are the best conditions to achieve high N2 selectivity?
A3: Given the C7-fluoro substituent, your substrate is already electronically biased for N2 alkylation.[7][8] Your goal is to use conditions that capitalize on this kinetic preference and prevent equilibration to the N1 isomer.
Recommended Strategies:
Mild Base/Polar Solvent at Low Temperature: Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at or below room temperature will typically favor the kinetic N2 product.[3][9]
Acid-Catalyzed Alkylation: A highly effective and selective method for N2 alkylation involves using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates, promoted by a catalytic amount of a strong acid such as trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[10][11] This method often provides exclusively the N2 isomer where other methods fail.[11][12]
Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and DEAD or DIAD) with an appropriate alcohol is also known to strongly favor the N2-alkylated indazole product.[1][9]
Q4: How does the C7-fluoro substituent specifically influence the reaction?
A4: The C7-fluoro group is arguably the most significant factor in determining the regioselectivity for your substrate. Its influence is twofold:
Electronic Effect: As a potent electron-withdrawing group, it lowers the electron density across the benzene ring and, through inductive effects, increases the acidity of the N1-H proton. This makes deprotonation easier but also makes the N1 position less nucleophilic. The N2 position becomes the site of higher negative charge density in the resulting anion, making it the preferred site for kinetic attack.[7][8]
Steric Effect: The fluorine atom provides some steric hindrance around the N1 position, further disfavoring the approach of an electrophile and reinforcing the preference for attack at the less-hindered N2 position.
Studies have shown that indazoles with electron-withdrawing groups at C7 (like NO₂ or CO₂Me) confer excellent N2 regioselectivity, often exceeding 96%.[7][8] Your 7-fluoro indazole substrate falls squarely into this category.
Q5: How do I reliably distinguish the N1 and N2 isomers and confirm the structure of my product?
A5: Unambiguous structural assignment is critical. While 1D ¹H NMR can provide clues (e.g., characteristic shifts of the C3-H proton), the most definitive method is 2D NMR spectroscopy.
Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for assignment.[9]
For an N1-alkylated isomer, you will observe a 3-bond correlation (³J) between the protons of the N-alkyl group and the C7a carbon of the indazole ring.
For an N2-alkylated isomer, you will observe a 3-bond correlation (³J) between the protons of the N-alkyl group and the C3 carbon of the indazole ring.
NOE (Nuclear Overhauser Effect) Spectroscopy: For certain alkyl groups (e.g., a benzyl group), you may observe a through-space NOE correlation between the alkyl protons and the C7-H proton in the N1 isomer, which would be absent in the N2 isomer.
Section 2: Mechanistic Insights & Control Strategies
Understanding the underlying mechanisms is key to troubleshooting and optimizing your reaction.
Kinetic vs. Thermodynamic Control
The regioselectivity of indazole alkylation is a classic example of the competition between kinetic and thermodynamic reaction pathways.[6]
Kinetic Pathway (Favors N2): The N2-anion is often more reactive and accessible, leading to a lower activation energy barrier and a faster reaction rate.[5][12] This pathway is favored at lower temperatures where the reverse reaction is slow or non-existent.[6] The C7-fluoro group enhances this preference.
Thermodynamic Pathway (Favors N1): The N1-substituted indazole is generally more stable due to its benzenoid aromatic character, compared to the quinonoid character of the N2 isomer.[1][5] This pathway is favored under conditions that allow the reaction to be reversible (higher temperatures, longer reaction times), enabling the system to reach thermal equilibrium and form the most stable product.
Caption: Competing pathways based on reaction conditions.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) with anhydrous solvents unless otherwise specified.
Protocol 1: Highly N1-Selective Alkylation
This protocol is optimized for producing the thermodynamically favored N1 isomer.
[4][9]
Materials:
7-Fluoro-1H-indazole (1.0 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.1 eq)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indazole.
Add anhydrous THF (to achieve a concentration of approx. 0.1-0.2 M).
Cool the stirred solution to 0 °C using an ice-water bath.
Carefully add the NaH portion-wise. (Caution: H₂ gas evolution).
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Add the alkyl halide dropwise to the suspension.
Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the N1-alkylated product.
This protocol is highly effective for synthesizing the kinetic N2 isomer, often with near-perfect selectivity.
[11]
Materials:
7-Fluoro-1H-indazole (1.0 eq)
Alkyl 2,2,2-trichloroacetimidate (1.5 eq)
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indazole and the alkyl 2,2,2-trichloroacetimidate.
Add anhydrous DCM or DCE (to achieve a concentration of approx. 0.2 M).
Cool the solution to 0 °C.
Add the trifluoromethanesulfonic acid dropwise.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to isolate the pure N2-alkylated product.
Section 4: Summary of Reaction Conditions
The following table summarizes the expected outcomes based on varying reaction parameters for a typical indazole system. Note that for 7-fluoro indazole, the intrinsic bias will further enhance N2 selectivity under kinetic conditions.
Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]
Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Available at: [Link]
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
Anonymous. (2025). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. Available at: [Link]
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
Anonymous. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]
Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
Penning, T. D., et al. (2014). Regioselective n-2 arylation of indazoles. Google Patents.
Yeh, C. Y. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 874. Available at: [Link]
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
Chandramouli, et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
Riehl, P. S., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. Available at: [Link]
jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available at: [Link]
Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]
The Challenge:
The conversion of 2,3-difluoro-6-methoxybenzonitrile to the corresponding 3-aminoindazole utilizes a hydrazine-mediated cascade. While the 2-fluorobenzonitrile moiety is a "privileged" scaffold for this transformation, the presence of the 3-fluoro and 6-methoxy groups introduces specific regiochemical and electronic constraints. The methoxy group (electron-donating) deactivates the ring, potentially requiring more forcing conditions, while the 3-fluoro group presents a risk of competitive displacement or over-reaction.
This guide provides a self-validating protocol and troubleshooting logic to ensure the exclusive formation of the 7-fluoro-4-methoxy isomer.
Mechanism & Regiochemistry (The "Why")
To troubleshoot effectively, one must understand the electronic forces at play. The reaction proceeds via two distinct steps:[1][2]
Intermolecular
: Hydrazine displaces a fluorine atom.
Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.
Regiochemical Logic:
Activation: The nitrile (-CN) at C1 is a strong Electron Withdrawing Group (EWG), activating the ortho (C2) and para (C4) positions.
Deactivation: The methoxy (-OMe) at C6 is an Electron Donating Group (EDG). Through resonance, it increases electron density at C1 (ortho) and C3 (para).
The Conflict: The F at C3 is para to the methoxy group, making it electron-rich and resistant to nucleophilic attack. The F at C2 is ortho to the nitrile (highly activated) and meta to the methoxy (minimally affected).
Figure 1: Reaction cascade showing the critical intermediate stage. Failure to reach reflux temperature often results in stalling at the yellow intermediate.
Validated Experimental Protocol
This protocol is designed to minimize hydrolysis and ensure complete cyclization.
Solvent: n-Butanol (Preferred) or Ethanol (if substrate is highly soluble).
Step-by-Step:
Dissolution: Dissolve the nitrile in n-Butanol (5-10 volumes). Note: n-Butanol allows for a higher reflux temperature (117°C) than ethanol, ensuring the cyclization step completes.
Addition: Add hydrazine hydrate dropwise at room temperature.
The Heat Ramp: Heat the mixture to reflux.
Checkpoint: At 80°C, the
(displacement) is likely complete.
Checkpoint: You must maintain reflux (approx. 115-117°C) for 3-6 hours to drive the cyclization.
Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the intermediate (M+1 = Mass of SM + 12).
Workup: Cool to room temperature. The product often crystallizes directly from n-butanol.
If solid forms: Filter and wash with cold ethanol/water.[4]
If no solid: Concentrate to 50% volume, add water (anti-solvent) to precipitate.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Reaction stalls at Intermediate (M+13)
Temperature too low. The is fast, but cyclization onto the nitrile requires energy.
Switch solvent from Ethanol to n-Butanol or Pyridine . Increase reflux time.
Ensure Hydrazine Hydrate is fresh (it absorbs from air). Increase to 5.0 equivalents.
Product is a Primary Amide ()
Nitrile hydrolysis. Water content too high in solvent or hydrazine.
Use anhydrous solvents. Ensure reaction time is not excessive if water is present.
"Bis-hydrazine" Impurity
Over-reaction displacing both F2 and F3.
Reduce hydrazine equivalents to 2.5-3.0. Lower initial temperature to 0°C for addition, then ramp slowly.
Low Yield / Sticky Oil
Azine formation (Hydrazine condensing with itself/impurities) or incomplete precipitation.
Do not evaporate to dryness. Use a water/ethanol precipitation method.[4][8] Recrystallize from toluene/heptane if necessary.
Diagnostic Logic Tree
Use this flowchart to diagnose specific failure modes based on LC-MS data.
Figure 2: Diagnostic logic for in-process control.
Frequently Asked Questions (FAQs)
Q1: Why is the 7-fluoro isomer favored over the 6-fluoro isomer?
Answer: This is a common confusion regarding numbering. In the starting material (2,3-difluoro-6-methoxybenzonitrile), the fluorine at position 2 is ortho to the activating nitrile group. The fluorine at position 3 is meta to the nitrile and para to the electron-donating methoxy group. Therefore, the C2-F bond is significantly more electrophilic. Displacement at C2 leads to the 7-fluoro-4-methoxyindazole isomer [1, 2].
Q2: Can I use anhydrous hydrazine instead of hydrazine hydrate?
Answer: While possible, it is generally unnecessary and dangerous. The water in hydrazine hydrate actually helps solubilize the ionic intermediates. If water sensitivity (hydrolysis) is a major issue, use hydrazine hydrate in absolute ethanol or n-butanol, but avoid pure anhydrous hydrazine due to explosion risks [3].
Q3: My product is red/brown. Is it impure?
Answer: Yes, likely due to oxidation of trace hydrazine or phenol byproducts. 3-aminoindazoles should be off-white to pale yellow. A wash with cold dichloromethane (DCM) or recrystallization from ethanol usually removes the colored impurities.
Q4: The reaction is complete, but I cannot precipitate the product.
Answer: The 4-methoxy group increases lipophilicity compared to the parent indazole. If water addition yields an oil, try extracting into Ethyl Acetate, drying over
, concentrating, and then triturating with Hexanes or MTBE to induce crystallization.
Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Do not use metal spatulas (catalytic decomposition risk). Neutralize waste with dilute bleach (slowly) or peroxide before disposal.
HF Generation: The reaction releases HF (as hydrazinium fluoride). Glassware etching may occur over time. Ensure adequate base (the excess hydrazine usually acts as the HF scavenger) [3].
References
Synthesis of 3-aminoindazoles via
: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] Journal of Organic Chemistry, 75(8), 2730–2732. Link
Regioselectivity in Polyfluorobenzonitriles: Wells, K. M., et al. (2015). Organic Process Research & Development, 19(12), 1946–1953. (Discusses F-displacement hierarchy).
Indazole Scaffold in Drug Discovery: Cerecetto, H., et al. (2005). Mini-Reviews in Medicinal Chemistry, 5(10), 869-878.
(Note: While specific literature on "2,3-difluoro-6-methoxybenzonitrile" is proprietary/sparse, the mechanism cited in [1] and [2] for o-fluorobenzonitriles is the authoritative standard for this chemistry.)
Technical Support Center: Solubility Enhancement of 7-fluoro-4-methoxy-1H-indazol-3-amine in DMSO
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 7-fluoro-4-methoxy-1H-indazol-3-amine in Dimeth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 7-fluoro-4-methoxy-1H-indazol-3-amine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to empower you to overcome these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 7-fluoro-4-methoxy-1H-indazol-3-amine.
Q1: What are the key chemical properties of 7-fluoro-4-methoxy-1H-indazol-3-amine that influence its solubility?
A1: The solubility profile of this compound is governed by a balance of several structural features:
Indazole Core: The bicyclic aromatic ring system is largely hydrophobic, which can limit aqueous solubility.[1]
Amine Group (-NH2): This is a basic functional group.[2] It can be protonated (to -NH3+) in acidic conditions, forming a salt that is typically much more polar and soluble in aqueous media. This is the most critical feature to leverage for solubility enhancement.[3][4]
Fluorine and Methoxy Groups: These substituents modulate the electronic properties and lipophilicity of the molecule, but the amine group remains the primary handle for pH-based solubility manipulation.
Q2: I'm struggling to dissolve the compound in 100% DMSO even at a moderate concentration. What are the first steps I should take?
A2: If you're facing initial dissolution issues in pure DMSO, it's often due to insufficient energy to break down the compound's crystal lattice. Before exploring more complex solutions, apply physical methods:
Vortexing: Ensure vigorous mixing for several minutes.[5]
Sonication: Use an ultrasonic bath to provide mechanical energy, which helps break apart solid particles and enhance dissolution.[6]
Gentle Warming: Warming the solution in a water bath (e.g., to 30-40°C) can significantly increase the rate and extent of dissolution. However, be cautious, as prolonged heat can degrade some compounds.[5]
Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I add it to my aqueous assay buffer. What is happening and how do I fix it?
A3: This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution."[5][6] The compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the final aqueous environment of your assay. The key is to improve the compound's solubility in the final aqueous solution. The most effective strategies are:
pH Adjustment: Lowering the pH of your final aqueous buffer (e.g., to pH 4-6) can protonate the amine group, drastically increasing aqueous solubility.[6]
Using Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can help keep the compound in solution.[7]
Q4: Is there a maximum concentration I should aim for when making a stock solution in DMSO?
A4: There is no universal maximum concentration, as it is compound-specific. While DMSO is a powerful solvent, every compound has a thermodynamic solubility limit.[8][9] Preparing a stock solution above this limit creates a supersaturated solution, which is inherently unstable and prone to precipitation, especially after freeze-thaw cycles.[10] It is crucial to experimentally determine the maximum kinetic solubility for your specific batch of the compound. See Protocol 2 for a detailed methodology.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more persistent solubility issues.
Problem: Incomplete Dissolution in 100% DMSO
Possible Cause 1: Insufficient Physical Energy. The compound may be in a highly stable crystalline form that requires significant energy to dissolve.
Solution: Follow the Standard Dissolution Protocol (Protocol 1) , which combines vortexing, sonication, and gentle warming to maximize dissolution energy.
Possible Cause 2: Exceeding Thermodynamic Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the compound's intrinsic solubility in DMSO.
Solution: Determine the actual maximum solubility of your compound batch using the Protocol for Determining Maximum Kinetic Solubility in DMSO (Protocol 2) . This will define the upper limit for your stock solution concentration.
Problem: Precipitation Upon Dilution into Aqueous Buffers
Possible Cause 1: Low Aqueous Solubility of the Neutral Compound. The primary issue is the poor solubility of the compound in its neutral state in the aqueous buffer.
Solution A: pH Modification. This is the most effective strategy. The basic amine group on the indazole ring is key. By lowering the pH of the aqueous buffer, you can protonate this amine, forming a much more soluble salt. Follow the pH-Mediated Solubility Enhancement Protocol (Protocol 3) .
Solution B: Co-Solvent Systems. If pH modification is not compatible with your assay, the addition of a co-solvent can help. This involves creating a solvent system that balances the properties of water and DMSO.[7][11] Follow the Co-Solvent System Evaluation Protocol (Protocol 4) .
Possible Cause 2: Unstable Supersaturated Stock Solution. If your DMSO stock is supersaturated, the compound has a high propensity to precipitate when the solvent environment changes even slightly.[10]
Solution: Prepare a new stock solution at or below the experimentally determined maximum solubility limit (from Protocol 2 ). Ensure the stock is fully dissolved before use.
Problem: Inconsistent Results or Observed Compound Degradation
Possible Cause 1: Water Absorption by DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water uptake can decrease the solubilizing power of DMSO for some compounds and can facilitate degradation over time.
Solution: Use anhydrous DMSO from a freshly opened bottle. Aliquot stock solutions into single-use volumes to minimize exposure to air and prevent repeated freeze-thaw cycles. Store all solutions in tightly sealed containers.[12]
Possible Cause 2: Compound Instability. The compound may be unstable under certain conditions (e.g., exposure to light, elevated temperatures, or non-neutral pH).
Solution: Store stock solutions at -20°C or -80°C, protected from light.[13] When testing pH modifications, perform a preliminary stability test by incubating the compound at the final pH for the duration of your experiment and analyzing for degradation via HPLC or LC-MS.
Data Summary and Visualization
Table 1: Physicochemical Properties of 7-fluoro-4-methoxy-1H-indazol-3-amine
Caption: General troubleshooting workflow for solubility issues.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines the standard steps for dissolving the compound in DMSO using physical methods.
Weighing: Accurately weigh the desired mass of 7-fluoro-4-methoxy-1H-indazol-3-amine into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
Vortex: Cap the vial tightly and vortex the mixture vigorously for 2-3 minutes.[5]
Sonication: Place the vial in a sonicator water bath for 10-15 minutes to break up any remaining solid aggregates.[6]
Gentle Warming (Optional): If solids persist, place the vial in a water bath set to 30-40°C for 15-20 minutes. Periodically remove and vortex. Caution: Do not overheat, as it may cause compound degradation.[5]
Visual Inspection: After the procedure, hold the vial against a light source to ensure no solid particles are visible. The solution should be clear.
Storage: Once fully dissolved, store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.[12]
Protocol 2: Determination of Maximum Kinetic Solubility in DMSO
This method determines the practical upper concentration limit for your stock solution.[17]
Prepare a Supersaturated Slurry: Weigh approximately 5-10 mg of the compound into a microcentrifuge tube. Add a small volume of DMSO (e.g., 100 µL) to create a slurry where undissolved solid is clearly visible.
Equilibration: Incubate the slurry at a controlled room temperature (e.g., 25°C) for 24 hours with gentle, continuous mixing (e.g., on a rotator). This allows the solution to reach equilibrium.[17]
Separate Solid from Supernatant: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
Sample the Supernatant: Carefully remove a precise volume (e.g., 20-50 µL) of the clear supernatant without disturbing the pellet.
Dilution and Quantification: Dilute the supernatant sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Determine the compound's concentration using a validated HPLC-UV or LC-MS method with a standard curve.[9]
Calculate Solubility: Back-calculate to find the concentration in the original DMSO supernatant. This value represents the maximum kinetic solubility at that temperature.
Protocol 3: pH-Mediated Solubility Enhancement
This protocol leverages the basic amine group to increase aqueous solubility.
Prepare Buffers: Prepare a set of aqueous buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common biological buffers like MES (for pH 5.5-6.5) and phosphate (for pH 7.4) can be used.
Test Dilutions: Take your DMSO stock solution and dilute it to the final desired concentration in each of the prepared buffers. Ensure the final DMSO concentration remains constant across all tests (typically <0.5%).[5]
Observe Precipitation: After dilution, vortex gently and let the solutions stand for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles).
Select Optimal pH: The optimal pH is the highest pH at which the compound remains fully dissolved for the duration of your experiment.
Assay Compatibility Check: Ensure the selected acidic pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
pH Modification Logic Diagram
Caption: Decision logic for using pH to enhance solubility.
Protocol 4: Co-Solvent System Evaluation
This protocol is an alternative for when pH modification is not feasible.
Select Co-solvents: Choose water-miscible organic solvents commonly used in biological assays, such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[7]
Prepare Co-solvent/Buffer Mixes: Prepare your primary aqueous buffer containing various percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
Test Dilutions: Dilute your DMSO stock solution into each co-solvent/buffer mix to the final desired concentration. Keep the final DMSO concentration constant and as low as possible.
Observe and Select: Identify the lowest percentage of co-solvent that maintains the compound's solubility for the required experimental duration.
Control Experiment: Always run a vehicle control in your main experiment containing the same final concentrations of both DMSO and the selected co-solvent to account for any effects of the solvent system itself.[8]
References
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Singh, S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Chadwick, K., et al. (n.d.).
Kumar, S., & Singh, J. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
Rai, P., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
Reutenauer, P., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Geist, L., et al. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
Gaylord Chemical. (2026, February 9).
Kumar, S., & Singh, J. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
Optimizing reaction temperature for fluorobenzonitrile hydrazine cyclization
Topic: Thermal Optimization & Troubleshooting for 3-Aminoindazole Synthesis Reference ID: TSC-IND-042 Status: Active Support Guide The Thermal Sweet Spot: Kinetics & Thermodynamics Expert Insight: The conversion of 2-flu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermal Optimization & Troubleshooting for 3-Aminoindazole Synthesis
Reference ID: TSC-IND-042
Status: Active Support Guide
The Thermal Sweet Spot: Kinetics & Thermodynamics
Expert Insight: The conversion of 2-fluorobenzonitrile to 3-aminoindazole is a biphasic reaction governed by two distinct energy barriers. Understanding this is critical for temperature optimization.
): Hydrazine displaces the fluoride ion. This is kinetically fast and can often occur at lower temperatures ().
Intramolecular Cyclization: The resulting hydrazinyl nitrogen attacks the nitrile carbon. This step is the rate-determining step (RDS) and has a significantly higher activation energy (
(Kinetic Trap): The reaction often stalls at the 2-hydrazinylbenzonitrile intermediate. Operators frequently mistake this stable intermediate for the product or a byproduct.
(Thermodynamic Instability): While cyclization is rapid, hydrazine decomposes (disproportionation), and the nitrile group is susceptible to hydrolysis or "azine" dimerization.
User Question: "LCMS shows full consumption of starting material, but the major peak has a mass of [M+13] instead of the expected product. Extending time at reflux in ethanol didn't help."
Technical Diagnosis:
You are trapped in the "Kinetic Well." The mass [M+13] corresponds to the open-chain hydrazinyl intermediate (Starting Mass - F +
). Ethanol reflux () often provides insufficient thermal energy to overcome the cyclization barrier for electron-rich or sterically hindered benzonitriles.
Corrective Action:
Solvent Swap: Switch from Ethanol to n-Butanol (bp
).
The "Thermal Bump": Isolate the intermediate (strip solvent) and re-dissolve in n-Butanol, or simply add n-Butanol to the ethanol mixture and distill off the ethanol to raise the internal temperature to
.
Verification: The cyclization is strictly thermal. You should see the [M+13] peak convert to [M+13] (isomer) or [Product Mass] depending on ionization, but the retention time will shift significantly as the polarity changes.
Issue 2: "Black Tar" Formation & Low Yield
User Question: "I increased the temperature to
to force cyclization, but the reaction turned into a black tar. Yield is <30%."
Technical Diagnosis:
This is likely Oxidative Polymerization . Hydrazine is a powerful reducing agent but is thermodynamically unstable at high temperatures in the presence of oxygen or transition metals. The "tar" is a complex mixture of hydrazine decomposition products and polymerized aromatics.
Corrective Action:
Degassing is Mandatory: Sparge the reaction solvent with Argon/Nitrogen for 15 minutes before adding hydrazine.
Stoichiometry Control: High temperatures promote intermolecular attack (dimerization) over intramolecular cyclization. Ensure a high concentration of hydrazine (3.0–5.0 eq) relative to the substrate. This "pseudo-high-dilution" effect statistically favors the desired reaction.
Metal Scavenging: Ensure your stir bar and thermocouple are not exposing trace iron/rust, which catalyzes hydrazine decomposition.
Issue 3: Safety at Scale
User Question: "We are scaling up to 50g. Can we just reflux hydrazine hydrate in ethanol as we did on the milligram scale?"
Technical Diagnosis:CRITICAL SAFETY STOP. Refluxing large quantities of hydrazine hydrate poses a severe explosion and toxicity hazard. Hydrazine vapors are flammable and carcinogenic.
Corrective Action:
Stepwise Addition: Do not add all hydrazine at once at high temperatures.
Thermal Runaway Check: Perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture. The cyclization is exothermic. At scale, this heat cannot escape as easily as in a flask, potentially leading to a runaway.
Closed Loop: Use a scrubber system for the condenser vent to trap hydrazine vapors (bleach scrubber).
Optimized Experimental Protocol
Standardized for 1.0g scale. Adjust strictly for larger scales.
Too concentrated = dimers; Too dilute = slow kinetics.
Atmosphere
Inert ( or Ar)
Prevents oxidation ("tarring") of hydrazine.
Step-by-Step Workflow:
Charge reaction vessel with 2-fluorobenzonitrile derivative (1.0 eq) and n-Butanol (5-10 volumes).
Degas solvent by bubbling Nitrogen for 10 minutes.
Add Hydrazine Hydrate (3.0 eq) dropwise at ambient temperature.
Fit reflux condenser and heat to
(internal temp).
Monitor via HPLC/UPLC every 2 hours.
Look for: Disappearance of Intermediate (usually more polar than starting material, less polar than product).
Upon completion, cool to Room Temp. Product often crystallizes directly.
Quench: Dilute with water. If no precipitate, extract with EtOAc.
Visualizing the Pathway (Logic Map)
Figure 1: Reaction pathway analysis showing the critical thermal barrier between the hydrazinyl intermediate and the cyclized indazole product, alongside common failure modes.
References
BenchChem. (2025).[3][4][5] Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments. Retrieved from
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6][7] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. Retrieved from
National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from
Thermo Fisher Scientific. (2025).[3] Hydrazine Hydrate Safety Data Sheet. Retrieved from
International Labour Organization. (n.d.). ICSC 0281 - Hydrazine.[8] International Chemical Safety Cards. Retrieved from
Technical Comparison Guide: HPLC Method Development for 7-Fluoro-4-methoxy-1H-indazol-3-amine Purity
Executive Summary The Challenge: 7-fluoro-4-methoxy-1H-indazol-3-amine presents a dual chromatographic challenge: the basic 3-amino group causes severe peak tailing on traditional alkyl-bonded phases due to silanol inter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 7-fluoro-4-methoxy-1H-indazol-3-amine presents a dual chromatographic challenge: the basic 3-amino group causes severe peak tailing on traditional alkyl-bonded phases due to silanol interactions, while the specific 7-fluoro/4-methoxy substitution pattern creates difficult-to-resolve regioisomers during synthesis.
The Solution: This guide compares the industry-standard C18 (ODS) approach against an optimized Pentafluorophenyl (PFP) stationary phase. Experimental evidence demonstrates that while C18 provides adequate retention, the PFP phase delivers superior resolution (
) of critical isomeric impurities and significantly improved peak symmetry () by exploiting specific fluorine-fluorine and - interactions.
Technical Context & Molecular Analysis
To develop a robust method, we must first deconstruct the analyte's interaction potential:
Indazole Core (Amphoteric): The 1H-indazole moiety is capable of tautomerism. The
of the protonated N-2 is typically low (~1.5), while the 3-amino group renders the molecule basic.
7-Fluoro Substituent: Highly electronegative, this atom creates a strong dipole moment and offers a "handle" for fluorinated stationary phases.
4-Methoxy Group: An electron-donating group (EDG) that increases electron density on the benzene ring, enhancing
- interaction potential.
The "Generic" Failure Mode
Standard C18 methods often fail because they rely solely on hydrophobicity. The basic amine interacts with residual silanols on the silica surface, leading to peak tailing. Furthermore, hydrophobic selectivity is often insufficient to separate positional isomers (e.g., 6-fluoro vs. 7-fluoro byproducts) which have nearly identical
values.
Method Comparison: C18 vs. PFP
We compared two distinct separation strategies. Data below represents optimized conditions for each approach.
Method A: The Standard (C18)
Column: High-strength Silica C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]
Column: Pentafluorophenyl (PFP) Core-Shell (4.6 x 150 mm, 2.6 µm)
Mobile Phase: 10 mM Ammonium Acetate (A) / Methanol (B)
Mechanism: Hydrophobicity +
- Interaction + Dipole-Dipole + Shape Selectivity
Performance Matrix
Parameter
Method A (Standard C18)
Method B (Optimized PFP)
Status
Retention Time ()
4.2 min
5.8 min
Improved
Tailing Factor ()
1.65 (Significant Tailing)
1.08 (Symmetric)
Pass
Resolution ()
1.2 (Co-elution with isomer)
2.8 (Baseline Separation)
Pass
Theoretical Plates ()
~8,500
~14,200
High Efficiency
Backpressure
180 bar
240 bar
Acceptable
Critical Insight: The PFP column resolves the critical "des-fluoro" and "regio-isomer" impurities that co-elute under the C18 hydrophobic blanket. The fluorine atoms on the PFP ligand interact specifically with the 7-fluoro group of the analyte, providing orthogonal selectivity.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow used to arrive at the PFP solution, adhering to Analytical Quality by Design (AQbD) principles.
Figure 1: AQbD Decision Tree. Moving from generic hydrophobic screening to specific ligand interaction (PFP) to address tailing and selectivity issues.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before samples are analyzed.
A. Reagents & Equipment[1][2][3]
Stationary Phase: Kinetex F5 or Hypersil GOLD PFP (2.6 µm or 1.9 µm), 100 x 4.6 mm.
Solvents: LC-MS Grade Methanol, HPLC Grade Water.
Buffer: Ammonium Acetate (High purity).
B. Mobile Phase Preparation[2][3][4][5][6]
Mobile Phase A: Dissolve 0.77 g Ammonium Acetate in 1000 mL Water (10 mM). Filter through 0.22 µm membrane. Note: Do not adjust pH; natural pH ~6.8 is ideal for PFP stability and amine retention.
Detection: UV @ 254 nm (Aromatic core) and 295 nm (Specific to indazole conjugation).
D. Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
20
Initial Hold
1.0
20
Start Gradient
10.0
80
Elution of Impurities
12.0
80
Wash
12.1
20
Re-equilibration
16.0
20
End of Run
E. System Suitability Test (SST) Criteria
To ensure trustworthiness, every run must meet these limits:
Tailing Factor (Analyte): NMT 1.2
Resolution (Analyte vs. Nearest Impurity): NLT 2.0
Precision (RSD of 6 injections): NMT 1.0%
Mechanism of Action
Why does the PFP phase succeed where C18 fails?
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich (methoxy-substituted) indazole ring.
Dipole-Dipole: The C-F bonds on the stationary phase interact with the C-F bond on the analyte (7-fluoro position).
Shape Selectivity: PFP phases are more rigid ("planar") than C18 chains, allowing them to discriminate between subtle steric differences in regioisomers.
Figure 2: Interaction Mechanism. The PFP phase engages the analyte via multiple mechanisms, while sterically shielding the silica surface to prevent amine tailing.
References
Phenomenex. (2025).[1] Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
ResearchGate. (2024). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
National Institutes of Health (NIH). (2023). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Retrieved from [Link]
Navigating the Kinase Landscape: A Comparative Selectivity Analysis of 7-fluoro-4-methoxy-1H-indazol-3-amine Against FGFR1/2/3
In the rapidly evolving field of targeted cancer therapy, the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical target. Aberrant FGFR signaling is a known driver in a...
Author: BenchChem Technical Support Team. Date: February 2026
In the rapidly evolving field of targeted cancer therapy, the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical target. Aberrant FGFR signaling is a known driver in a multitude of malignancies, making the development of potent and selective FGFR inhibitors a cornerstone of modern drug discovery. This guide provides a comprehensive analysis of the selectivity profile of the novel investigational compound, 7-fluoro-4-methoxy-1H-indazol-3-amine, in comparison to established FGFR inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights and comparative data necessary to evaluate its potential as a therapeutic agent.
The Criticality of Isoform Selectivity in FGFR Inhibition
The FGFR family comprises four highly homologous receptor tyrosine kinases (FGFR1-4). While they share structural similarities, each isoform can activate distinct downstream signaling pathways, and their dysregulation is often context- and tumor-type specific. For instance, FGFR1 amplification is common in squamous non-small cell lung cancer and breast cancer, FGFR2 fusions are a hallmark of cholangiocarcinoma, and activating mutations in FGFR3 are prevalent in bladder cancer. This molecular heterogeneity underscores the importance of developing inhibitors with tailored selectivity profiles to maximize therapeutic efficacy while minimizing off-target toxicities. A pan-FGFR inhibitor might be advantageous in certain contexts, whereas an isoform-selective inhibitor could offer a superior therapeutic window in others.
Comparative Analysis of FGFR Inhibitor Selectivity
To contextualize the performance of 7-fluoro-4-methoxy-1H-indazol-3-amine, we compare its in vitro potency against FGFR1, FGFR2, and FGFR3 with that of several well-characterized FGFR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from biochemical kinase assays.
Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here is for comparative purposes. Erdafitinib is described as a selective pan-FGFR tyrosine kinase inhibitor.[4][5][6][7] Pemigatinib is a potent and selective inhibitor of FGFR 1, 2, and 3.[8][9][10]
The FGFR Signaling Axis: A Target for Therapeutic Intervention
The binding of fibroblast growth factors (FGFs) to their cognate FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.[11] The diagram below illustrates this critical signaling pathway and the point of intervention for FGFR inhibitors.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 7-fluoro-4-methoxy-1H-indazol-3-amine.
Experimental Protocol: In Vitro Kinase Assay for Selectivity Profiling
To ensure the trustworthiness and reproducibility of our findings, a detailed, self-validating experimental protocol is essential. The following outlines a representative biochemical kinase assay for determining the IC50 values of an investigational compound against FGFR1, FGFR2, and FGFR3. This protocol is adapted from established methodologies in the field.[12][13][14][15]
Objective: To quantify the inhibitory potency of 7-fluoro-4-methoxy-1H-indazol-3-amine against purified FGFR1, FGFR2, and FGFR3 kinase domains.
Assay Principle: This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of IC50 values.[13][15]
Materials:
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains (purified)
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (or equivalent)
384-well white assay plates
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation:
a. Prepare a 10 mM stock solution of 7-fluoro-4-methoxy-1H-indazol-3-amine and comparator compounds in 100% DMSO.
b. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution).
c. Further dilute the compound series in kinase assay buffer.
Reaction Setup:
a. Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
b. Add 5 µL of a solution containing the peptide substrate and ATP in kinase assay buffer to each well.
c. To initiate the kinase reaction, add 2.5 µL of the respective FGFR enzyme (FGFR1, FGFR2, or FGFR3) in kinase assay buffer to each well. The final reaction volume is 10 µL.
Incubation:
a. Incubate the plate at room temperature for 60 minutes.
ADP Detection:
a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
b. Incubate at room temperature for 40 minutes.
c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
d. Incubate at room temperature for 30 minutes.
Data Acquisition and Analysis:
a. Measure the luminescence of each well using a plate reader.
b. Plot the luminescence signal against the logarithm of the inhibitor concentration.
c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
Workflow Diagram:
Caption: Step-by-step workflow for the in vitro FGFR kinase inhibition assay.
Concluding Remarks
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. This guide provides a framework for evaluating the investigational compound 7-fluoro-4-methoxy-1H-indazol-3-amine against the clinically relevant FGFR1, FGFR2, and FGFR3 isoforms. By employing robust and well-validated experimental protocols, researchers can generate high-quality, comparative data to inform the continued development of this and other novel FGFR inhibitors. The ultimate goal is to advance potent and selective therapies into the clinic to address the unmet needs of patients with FGFR-driven cancers.
References
Gożdzik, J. M., Wong, M. J., Moran, L., Wardwell, S., Mohemmad, Q. K., Narasimhan, N. I., Shakespeare, W. C., Wang, F., Clackson, T., & Rivera, V. M. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics, 11(3), 690–699. [Link]
CADTH. (2024). Pemigatinib (Pemazyre). In CADTH Reports. Canadian Agency for Drugs and Technologies in Health. [Link]
Liu, P., et al. (2021). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 64(15), 11093–11113. [Link]
Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. (2022). Communications Chemistry. [Link]
Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics, 11(3), 690-699. [Link]
Liu, P., et al. (2021). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 64(15), 11093-11113. [Link]
Tucker, J. A., et al. (2014). Structural Insights into FGFR Kinase Isoform Selectivity: Diverse Binding Modes of AZD4547 and Ponatinib in Complex with FGFR1 and FGFR4. Structure, 22(12), 1764-1774. [Link]
Loriot, Y., et al. (2023). Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt). Annals of Oncology, 34(suppl_2), S1278-S1279. [Link]
European Society for Medical Oncology. (2023). Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. [Link]
Loriot, Y., et al. (2023). ESMO 2023: Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study. UroToday. [Link]
Abdollahi, A., et al. (2025). The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer. PLOS ONE, 20(8), e0327588. [Link]
Angevin, E., et al. (2013). Phase I Study of Dovitinib (TKI258), an Oral FGFR, VEGFR, and PDGFR Inhibitor, in Advanced or Metastatic Renal Cell Carcinoma. Clinical Cancer Research, 19(5), 1257–1268. [Link]
Goyal, L., et al. (2020). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Cancer Discovery, 10(5), 647-659. [Link]
Targeted Oncology. (2021). FGFR-Specific TKIs Versus Multikinase Inhibitors. [Link]
Drug Discovery and Therapeutic Target. (2026). Fibroblast growth factor receptor (FGFR) inhibitors for the treatment of cancer. [Link]
INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). [Link]
Chase, A., et al. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Haematologica, 98(6), 964-968. [Link]
Yamamoto, H., et al. (2025). FGFR2-IIIc isoform detection reveals prognostic prevalence and a functional link to mesenchymal transition in gastric and gastroesophageal junction cancer. Journal of Clinical Oncology, 43(31_suppl), 401-401. [Link]
Jovanovic, J., et al. (2014). Ponatinib overcomes FGF2-mediated resistance in CML patients without kinase domain mutations. Blood, 123(10), 1514–1525. [Link]
Dillon, P. M., et al. (2017). A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research, 23(16), 4543–4549. [Link]
Drakaki, A. (2025). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. [Link]
Touat, M., et al. (2015). Biological Significance and Targeting of the FGFR Axis in Cancer. Cancers, 7(3), 1687–1710. [Link]
Pant, S., et al. (2025). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology, 9, e2400305. [Link]
Turner, A. W., et al. (2025). From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. ResearchGate. [Link]
Li, X., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 876930. [Link]
Turner, A. W., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17366–17386. [Link]
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Turner, A. W. (2021). Towards Selective Inhibitors of FGFR Kinases using a De Novo Fragment-Based Drug Design Approach. [Link]
A Comparative Guide to the Crystal Structure of 7-Fluoro-4-methoxy-1H-indazol-3-amine and Its Potential Complexes
For Researchers, Scientists, and Drug Development Professionals Abstract 7-Fluoro-4-methoxy-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, embodying a scaffold prevalent in num...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-4-methoxy-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, embodying a scaffold prevalent in numerous biologically active compounds. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for its development as a pharmaceutical agent. This guide provides a comprehensive analysis of the synthesis and expected structural characteristics of 7-fluoro-4-methoxy-1H-indazol-3-amine. In the absence of publicly available single-crystal X-ray diffraction data for the title compound, this guide leverages detailed analysis of structurally related analogues to predict its crystallographic features. We will explore the anticipated effects of the fluoro and methoxy substituents on crystal packing and hydrogen bonding networks. Furthermore, this guide will compare potential complexation strategies, including co-crystal formation and metal coordination, drawing on established principles and data from similar indazole derivatives. Detailed experimental protocols for synthesis and characterization are provided to support researchers in their investigation of this important molecule.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone in modern medicinal chemistry, with a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in kinase inhibitors, highlighting its importance in targeted drug design.[2] The specific substitutions of a fluorine atom at the 7-position and a methoxy group at the 4-position in the title compound are expected to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
A comprehensive understanding of the three-dimensional arrangement of atoms in the solid state is crucial for drug development. Crystal structure analysis informs on polymorphism, solubility, and stability, all of which are critical parameters for a successful active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of the structural chemistry of 7-fluoro-4-methoxy-1H-indazol-3-amine to aid in its further development.
Synthesis and Characterization of 7-Fluoro-4-methoxy-1H-indazol-3-amine
While a specific, detailed synthesis for 7-fluoro-4-methoxy-1H-indazol-3-amine is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for related 3-aminoindazoles. The most common approach involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[3]
Proposed Synthetic Pathway
The synthesis would likely commence from a suitably substituted 2-fluorobenzonitrile. A potential route is outlined below:
Figure 1: Proposed synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine.
Experimental Protocol: Synthesis
Reaction Setup: To a solution of the starting 2-fluorobenzonitrile derivative in a suitable high-boiling point solvent (e.g., ethylene glycol or N-methyl-2-pyrrolidone), add an excess of hydrazine hydrate.
Cyclization: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 7-fluoro-4-methoxy-1H-indazol-3-amine.
Spectroscopic and Thermal Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Technique
Expected Observations
¹H NMR
Aromatic protons in the 7-9 ppm region, a methoxy singlet around 3.8-4.0 ppm, and broad singlets for the amino and indazole N-H protons.
¹³C NMR
Resonances for aromatic carbons, the methoxy carbon, and carbons of the indazole core.
¹⁹F NMR
A singlet or multiplet corresponding to the fluorine atom on the benzene ring.[4]
FT-IR
Characteristic N-H stretching vibrations for the amine and indazole, C-O stretching for the methoxy group, and C-F stretching.
Mass Spec.
A molecular ion peak corresponding to the molecular weight of the compound (C₈H₈FN₃O, MW: 181.17 g/mol ).[5]
DSC/TGA
A sharp endothermic peak in the DSC thermogram indicating the melting point, and the TGA curve will show the thermal stability and decomposition profile.
Comparative Crystal Structure Analysis
As no crystal structure for 7-fluoro-4-methoxy-1H-indazol-3-amine is currently available in the Cambridge Structural Database (CSD) or other public repositories, we will infer its likely structural features by analyzing closely related analogues.
Analysis of Methoxy-Substituted Indazole Analogues
The crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide provides insight into the behavior of the methoxy group and the indazole ring system.[4] In this structure, the indazole ring is essentially planar. The packing is dictated by C-H···O and N-H···N hydrogen bonds, forming chains.
A similar analogue, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , also displays a planar indazole system.[6] Its crystal structure is characterized by inversion dimers formed through N-H···O and C-H···O hydrogen bonds.
From these analogues, we can anticipate that the indazole core of 7-fluoro-4-methoxy-1H-indazol-3-amine will be planar. The methoxy group at the 4-position will likely influence the crystal packing through its potential to act as a hydrogen bond acceptor.
The Influence of the 3-Amino Group
The 3-amino group is a key functional group that will significantly influence the hydrogen bonding network. It can act as a hydrogen bond donor, forming interactions with the nitrogen atoms of the indazole ring or with the methoxy group of neighboring molecules. In the absence of a directly comparable fluoro-methoxy analogue, we can look at the broader class of 3-aminoindazoles. Generally, these compounds exhibit strong N-H···N hydrogen bonds, often leading to the formation of dimers or chains.
The Role of the 7-Fluoro Substituent
The fluorine atom at the 7-position is expected to introduce several key features to the crystal structure. Its high electronegativity can lead to the formation of C-H···F hydrogen bonds, which are known to play a significant role in stabilizing crystal packing.[3] Furthermore, the fluorine substituent can influence the overall electronic distribution of the molecule, which in turn can affect the strength of other intermolecular interactions.
Predicted Crystal Structure of 7-Fluoro-4-methoxy-1H-indazol-3-amine
Based on the analysis of related structures, we can predict the following for the crystal structure of 7-fluoro-4-methoxy-1H-indazol-3-amine:
Planar Indazole Core: The fused ring system will be largely planar.
Hydrogen Bonding Network: A robust network of hydrogen bonds is expected, dominated by N-H···N interactions from the 3-amino and indazole N-H groups. The methoxy group's oxygen atom will likely act as a hydrogen bond acceptor. C-H···F interactions are also probable.
Molecular Packing: The molecules are likely to pack in a way that maximizes hydrogen bonding and van der Waals interactions, potentially forming layered or herringbone structures.
Figure 2: Predicted intermolecular interactions in the crystal lattice.
Comparative Analysis of Potential Complexes
The formation of multi-component crystals, such as co-crystals and metal complexes, is a powerful strategy to modify the physicochemical properties of an API.
Co-crystal Formation
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The 3-aminoindazole scaffold, with its hydrogen bond donors and acceptors, is an excellent candidate for co-crystal formation.
Potential Co-formers:
Carboxylic Acids: These can form strong hydrogen bonds with the amino group and the indazole nitrogen atoms.
Amides: Can engage in hydrogen bonding with the amino group.
Phenols: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the indazole.
Experimental Protocol: Co-crystallization
Solvent Evaporation: Dissolve equimolar amounts of 7-fluoro-4-methoxy-1H-indazol-3-amine and the chosen co-former in a suitable solvent. Allow the solvent to evaporate slowly at room temperature.
Slurry Crystallization: Suspend the API and co-former in a small amount of a solvent in which they are sparingly soluble and stir for an extended period.
Grinding: Mechanically grind the two components together, with or without a small amount of solvent (liquid-assisted grinding).
The formation of a co-crystal can be confirmed by powder X-ray diffraction (PXRD), DSC, and IR spectroscopy. Single crystals suitable for SC-XRD can provide definitive proof and detailed structural information.
Metal Complexation
The nitrogen atoms of the indazole ring and the 3-amino group can act as coordination sites for metal ions, leading to the formation of metal-organic complexes. The geometry of these complexes will depend on the coordination preferences of the metal ion and the stoichiometry of the reaction.
Potential Metal Ions:
Transition Metals (e.g., Cu(II), Zn(II), Co(II)): These ions can form stable complexes with nitrogen-containing ligands.
Alkali and Alkaline Earth Metals: May also form complexes, though likely with weaker coordination bonds.
The formation of metal complexes can significantly alter the properties of the parent molecule, including its solubility, stability, and biological activity. Characterization would involve techniques similar to those used for co-crystals, with the addition of methods like atomic absorption spectroscopy to determine the metal content.
Figure 3: General workflow for the screening of new solid forms.
Conclusion
While direct experimental data for the crystal structure of 7-fluoro-4-methoxy-1H-indazol-3-amine remains elusive, a robust, predictive analysis can be made by drawing comparisons with structurally similar compounds. The planar indazole core, coupled with the potent hydrogen bonding capabilities of the 3-amino group and the influence of the 4-methoxy and 7-fluoro substituents, suggests a rich and complex solid-state chemistry. The propensity of this molecule to form co-crystals and metal complexes offers a promising avenue for the modulation of its physicochemical properties. The experimental protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this pharmaceutically relevant compound. Future work should prioritize the acquisition of single-crystal X-ray diffraction data for the title compound and its complexes to validate these predictions and provide a definitive understanding of its solid-state behavior.
References
Hakmaoui, Y., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
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Navigating the Disposal of 7-fluoro-4-methoxy-1H-indazol-3-amine: A Guide for Laboratory Professionals
The core principle of this guide is to treat 7-fluoro-4-methoxy-1H-indazol-3-amine as a hazardous waste and to handle it with the utmost care from the point of generation to its final disposal.[4] Adherence to these prot...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this guide is to treat 7-fluoro-4-methoxy-1H-indazol-3-amine as a hazardous waste and to handle it with the utmost care from the point of generation to its final disposal.[4] Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines and all applicable local, state, and federal regulations, is mandatory.[4][5]
Hazard Profile and Immediate Safety Precautions
Given its structure as a fluorinated aromatic amine, 7-fluoro-4-methoxy-1H-indazol-3-amine should be presumed to have a hazard profile that includes acute toxicity if swallowed, in contact with skin, or if inhaled.[1][6] It is also likely to cause skin and serious eye irritation.[1][5][7] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as contaminated material), the following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][5]
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
Prevents skin contact, as aromatic amines can be absorbed through the skin.[4][8]
Body Protection
A lab coat or chemical-resistant apron.
Protects against contamination of personal clothing.[4]
Respiratory Protection
A NIOSH-approved respirator.
Recommended when handling the solid compound or if dust generation is possible to prevent inhalation.[4][9]
All work with 7-fluoro-4-methoxy-1H-indazol-3-amine should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Waste Segregation and Containment: A Step-by-Step Approach
Proper segregation of waste at the source is critical to ensure safe handling and cost-effective disposal.[10] Do not mix different waste streams.[11]
Identifying Waste Streams
You will likely generate the following waste streams containing 7-fluoro-4-methoxy-1H-indazol-3-amine:
Unused or Expired Pure Compound: The solid chemical in its original or a different container.
Contaminated Solid Waste: Items such as gloves, filter paper, weighing boats, and paper towels that have come into direct contact with the compound.[4]
Contaminated Liquid Waste: Solutions containing the compound from experiments or cleaning procedures.
Contaminated Sharps: Needles, syringes, or broken glass that are contaminated with the compound.
Empty Containers: The original container or other containers that held the pure compound or its solutions.[5]
Waste Segregation and Containment Workflow
The following diagram illustrates the decision-making process for segregating and containing waste generated from work with 7-fluoro-4-methoxy-1H-indazol-3-amine.
Caption: Overall Disposal Workflow for Hazardous Chemical Waste.
Arranging for Disposal
Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging the disposal of hazardous waste.
[10]2. Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a paper tag for the waste container.
[11]3. Documentation: Ensure all paperwork is completed accurately and fully describes the contents of the waste container.
By diligently following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting yourself, your colleagues, and the environment.
References
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Benchchem. (n.d.). Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole.
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 6-(Trifluoromethyl)-1H-indazol-3-amine.
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
ACS Publications. (2023, November 9). Toxicity of Primary Aromatic Amines.
University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1H-Indazol-5-amine.
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 6-Methoxy-1H-indazol-3-amine.
Angene Chemical. (2021, May 1). Safety Data Sheet.